N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a methoxy-o-tolyl ethyl side chain. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE typically involves the reaction of pyridine-3-sulfonyl chloride with 2-methoxy-2-(o-tolyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonic acids or thiols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxy-o-tolyl ethyl side chain may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE is unique due to its specific structural features, including the methoxy-o-tolyl ethyl side chain and the pyridine ring. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-12-6-3-4-8-14(12)15(20-2)11-17-21(18,19)13-7-5-9-16-10-13/h3-10,15,17H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQLMQDOESAGSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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